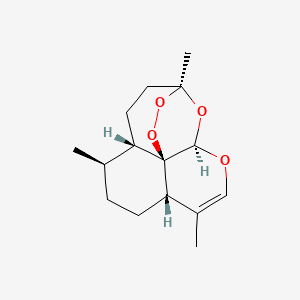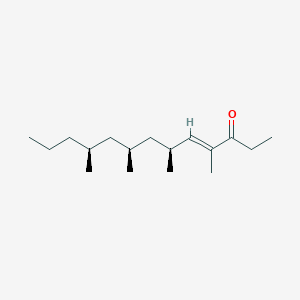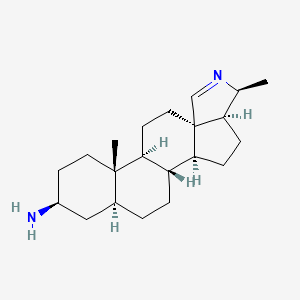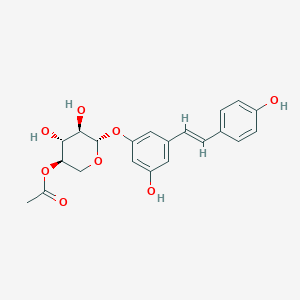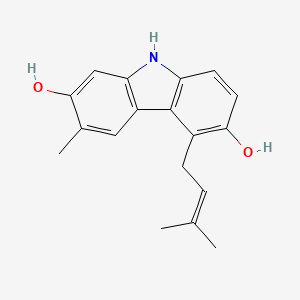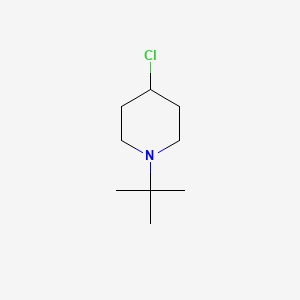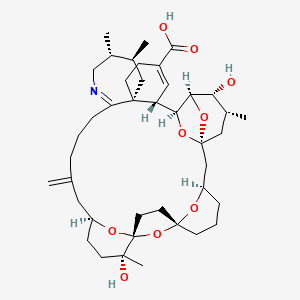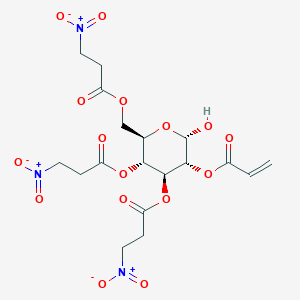
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide is a natural product found in Kitasatospora with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolites
A study by E. Aig et al. (1987) discussed the synthesis of major metabolites related to retinoic acid, which is chemically similar to the compound . The process involved Wittig condensation and could provide insights into the synthesis pathways for related compounds (Aig et al., 1987).
Pyrrolylpolyenes Synthesis
The synthesis of pyrrolylpolyenes, similar in structure to the compound of interest, was detailed by F. R. Ahmed and T. Toube (1984). They discussed the synthesis of wallemia A and wallemia E, highlighting the methods that could be applied to similar chemical compounds (Ahmed & Toube, 1984).
Stereoselective Synthesis and Biological Evaluation
A divergent synthesis of similar tetraenamides and their biological evaluation was conducted by N. Matovic et al. (2007). This research can provide valuable insights into the potential biological applications and synthesis methods for similar compounds (Matovic et al., 2007).
Ceramides and Structural Identification
Research on compounds structurally related to the query compound, conducted by Mao-rong Suo and Jun-shan Yang (2014), involved isolating and identifying the structures of various ceramides. This study's methods and findings could be relevant for understanding similar compounds (Suo & Yang, 2014).
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(4E,6E,8E,10E)-3-hydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-8-methyldodeca-4,6,8,10-tetraenamide |
InChI |
InChI=1S/C18H23NO4/c1-3-4-7-13(2)8-5-6-9-14(20)12-17(23)19-18-15(21)10-11-16(18)22/h3-9,14,20-21H,10-12H2,1-2H3,(H,19,23)/b4-3+,8-5+,9-6+,13-7+ |
InChI-Schlüssel |
BLYDNHVJSPGPMR-WXNIWTFXSA-N |
Isomerische SMILES |
C/C=C/C=C(\C)/C=C/C=C/C(CC(=O)NC1=C(CCC1=O)O)O |
Kanonische SMILES |
CC=CC=C(C)C=CC=CC(CC(=O)NC1=C(CCC1=O)O)O |
Synonyme |
Sch 725424 Sch-725424 Sch725424 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246306.png)
